3-Hydroxy Deoxy Dihydro Artemisinin-d3 is a deuterated derivative of 3-Hydroxy Deoxy Dihydro Artemisinin, which is an important compound in the treatment of malaria. This compound is synthesized primarily from dihydroartemisinic acid, a precursor to artemisinin, which is derived from the plant Artemisia annua. The incorporation of deuterium allows for enhanced tracking and quantification in various biochemical studies.
3-Hydroxy Deoxy Dihydro Artemisinin-d3 belongs to the class of compounds known as sesquiterpene lactones, specifically within the artemisinin family. These compounds are characterized by their unique endoperoxide structure, which is essential for their biological activity against malaria-causing parasites. The natural source of these compounds is primarily the sweet wormwood plant, Artemisia annua, from which dihydroartemisinic acid is extracted and further processed.
The synthesis of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 involves several key steps, starting from dihydroartemisinic acid. The deuteration process typically incorporates deuterium at specific positions in the molecular structure to create isotopologues that can be used for analytical purposes.
The detailed synthetic pathway can be complex, often involving multiple reaction conditions and purification stages to ensure high yield and purity of 3-Hydroxy Deoxy Dihydro Artemisinin-d3 .
The molecular formula for 3-Hydroxy Deoxy Dihydro Artemisinin-d3 is C15H24O5D3, reflecting the incorporation of three deuterium atoms. The structure includes a bicyclic framework with an endoperoxide bridge that is critical for its biological activity.
The chemical reactions involving 3-Hydroxy Deoxy Dihydro Artemisinin-d3 typically include:
The mechanism of action for 3-Hydroxy Deoxy Dihydro Artemisinin-d3 involves its interaction with heme groups found in Plasmodium falciparum, the malaria parasite. Upon activation, the endoperoxide bridge undergoes cleavage, leading to the formation of reactive oxygen species that damage parasitic cells.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, which can confirm the presence of deuterium and elucidate structural details .
3-Hydroxy Deoxy Dihydro Artemisinin-d3 has several scientific applications:
The use of deuterated compounds like 3-Hydroxy Deoxy Dihydro Artemisinin-d3 enhances our understanding of drug interactions and metabolic pathways, providing valuable insights into therapeutic strategies against malaria.
3-Hydroxy Deoxy Dihydro Artemisinin-d3 (chemical formula: C15H21D3O5, molecular weight: 287.37 g/mol) is a deuterium-labeled analog of the sesquiterpene lactone artemisinin [1] [8]. Its structure features strategic deuterium substitutions at three hydrogen positions within the dihydroartemisinin backbone, while retaining the bioactive 3-hydroxy group and lacking the peroxide bridge characteristic of non-modified artemisinins [1] [4]. This molecular engineering preserves the compound's core pharmacophore while altering its pharmacokinetic behavior. The deuterated derivative serves as a critical tracer compound in drug metabolism studies, enabling precise tracking of absorption, distribution, and metabolite formation without significantly altering the steric or electronic properties of the parent molecule [8].
Table 1: Structural Features of 3-Hydroxy Deoxy Dihydro Artemisinin-d3
Structural Element | Functional Significance | Deuteration Impact |
---|---|---|
C10 deuterium atoms | Metabolic stability | Reduced rate of CYP450-mediated oxidation |
3-hydroxy group | Enhanced polarity and solubility | Minimal alteration of hydrogen-bonding capacity |
Deoxygenated lactone | Improved chemical stability | Deuterium enhances kinetic isotope effects |
Sesquiterpene backbone | Target engagement capability | Preserved target binding affinity |
The development of artemisinin derivatives traces back to 1971 with Tu Youyou's isolation of artemisinin from Artemisia annua, which earned the 2015 Nobel Prize in Physiology or Medicine [7]. First-generation derivatives (artemether, artesunate) focused on improving bioavailability but faced challenges including short half-lives and emerging resistance [2] [7]. The identification of dihydroartemisinin (DHA) as artemisinin's active metabolite marked a pivotal advancement, leading to second-generation derivatives optimized for enhanced pharmacokinetics and reduced toxicity [5]. 3-Hydroxy Deoxy Dihydro Artemisinin emerged as a strategic intermediate in this evolution, with its deuterated analog (3-Hydroxy Deoxy Dihydro Artemisinin-d3) representing the third generation of artemisinin-based compounds designed for both therapeutic and research applications [1] [4]. Recent advances in computational toxicology have enabled the targeted design of safer derivatives, with machine learning platforms identifying this compound among seven artemisinin derivatives with favorable safety profiles [3].
Table 2: Evolution of Artemisinin Derivatives
Generation | Key Derivatives | Development Period | Primary Advancement |
---|---|---|---|
First | Artemisinin, Arteether | 1970s-1980s | Initial isolation and proof of efficacy |
Second | Dihydroartemisinin, Artesunate | 1990s-2000s | Improved bioavailability and metabolite optimization |
Third | Deuterated analogs (e.g., 3-Hydroxy Deoxy Dihydro Artemisinin-d3) | 2010s-present | Metabolic stability enhancement and research applications |
Deuterium incorporation creates kinetic isotope effects (KIEs) that significantly alter metabolic pathways without modifying receptor interactions. The carbon-deuterium (C-D) bond exhibits greater bond strength (approximately 1-5 kcal/mol higher) and reduced vibrational frequency compared to carbon-hydrogen (C-H) bonds [3] [8]. These properties lead to:
Machine learning toxicity prediction models have demonstrated that 3-Hydroxy Deoxy Dihydro Artemisinin-d3 exhibits superior cardiotoxicity profiles compared to non-deuterated artemisinins, particularly regarding arrhythmia risk (AUC = 0.881) and myocardial infarction potential (AUC = 0.820) [3]. These computational findings were validated in zebrafish models showing minimal cardiotoxicity at picomolar concentrations [3].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7